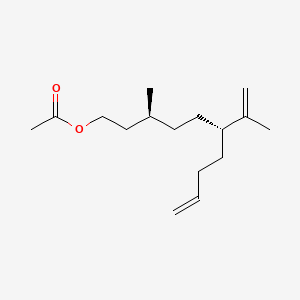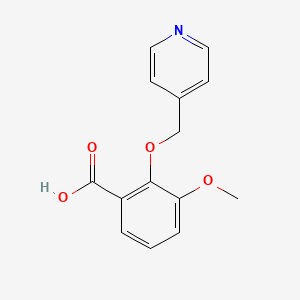
1-Adamantaneethylamine, 2-bromo-N-methyl-, maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-methyl-1-adamantaneethylamine maleate is a chemical compound with the molecular formula C14H22BrNO2 It is a derivative of adamantane, a compound known for its rigid, diamond-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-methyl-1-adamantaneethylamine maleate typically involves the bromination of N-methyl-1-adamantaneethylamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The maleate salt is then formed by reacting the brominated product with maleic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-methyl-1-adamantaneethylamine maleate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Addition Reactions: The maleate part of the molecule can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted adamantane derivatives.
Oxidation Reactions: Products include oxides and hydroxylated derivatives.
Reduction Reactions: Products include reduced amines and other derivatives.
Scientific Research Applications
2-Bromo-N-methyl-1-adamantaneethylamine maleate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Bromo-N-methyl-1-adamantaneethylamine maleate involves its interaction with specific molecular targets. The bromine atom and the adamantane structure play crucial roles in its binding affinity and selectivity. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: A simpler derivative of adamantane with similar structural features.
2-Bromo-1-adamantane: Lacks the N-methyl and ethylamine groups but shares the bromine and adamantane core.
N-Methyl-1-adamantaneethylamine: Similar structure but without the bromine atom.
Uniqueness
2-Bromo-N-methyl-1-adamantaneethylamine maleate is unique due to the combination of the bromine atom, N-methyl group, and the adamantane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
59177-64-9 |
|---|---|
Molecular Formula |
C17H26BrNO4 |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
2-bromo-N-ethyl-N-methyladamantan-1-amine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C13H22BrN.C4H4O4/c1-3-15(2)13-7-9-4-10(8-13)6-11(5-9)12(13)14;5-3(6)1-2-4(7)8/h9-12H,3-8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
PDIGNNHNZDWKHR-BTJKTKAUSA-N |
Isomeric SMILES |
CCN(C)C12CC3CC(C1)CC(C3)C2Br.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCN(C)C12CC3CC(C1)CC(C3)C2Br.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



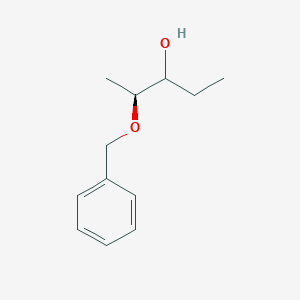
![13-benzyl-14-ethyl-17-[(4-methoxyphenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14143255.png)

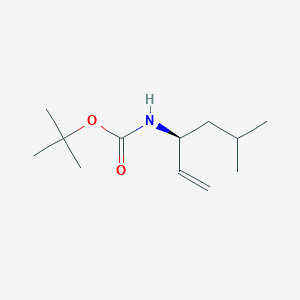
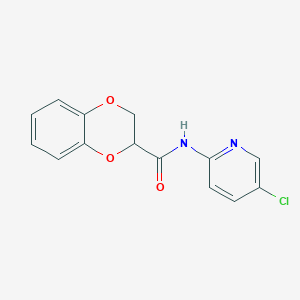
![2-Phenyl[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium-3-olate](/img/structure/B14143288.png)



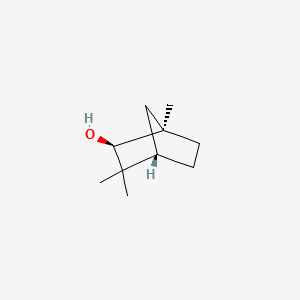
![2-[(1-Methylethyl)amino]-1-(2-naphthalenyl)ethanone](/img/structure/B14143315.png)
